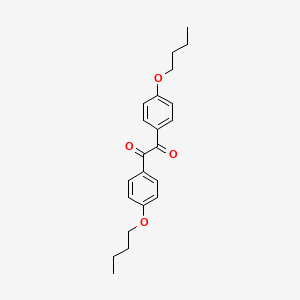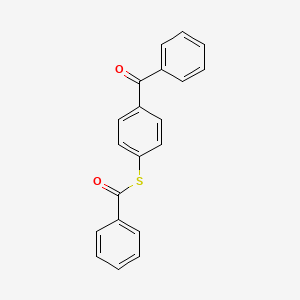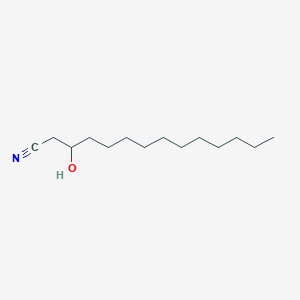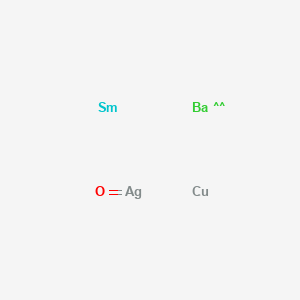![molecular formula C5H13Cl3GeNP B14298801 Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane CAS No. 112215-35-7](/img/structure/B14298801.png)
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is a complex organophosphorus compound that features a unique combination of phosphorus, germanium, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane typically involves the reaction of trichlorogermane with a suitable phosphine ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphines.
Aplicaciones Científicas De Investigación
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can coordinate with metal centers, influencing their reactivity and stability. The pathways involved may include the formation of stable complexes that can catalyze various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(propyl)phosphine: Similar in structure but lacks the germanium and chlorine atoms.
Trichlorogermane: Contains germanium and chlorine but lacks the phosphine moiety.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Uniqueness
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is unique due to its combination of phosphorus, germanium, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
112215-35-7 |
|---|---|
Fórmula molecular |
C5H13Cl3GeNP |
Peso molecular |
297.1 g/mol |
Nombre IUPAC |
dimethyl-propyl-trichlorogermylimino-λ5-phosphane |
InChI |
InChI=1S/C5H13Cl3GeNP/c1-4-5-11(2,3)10-9(6,7)8/h4-5H2,1-3H3 |
Clave InChI |
BNGRDONDCBADDS-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=N[Ge](Cl)(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)


![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)





![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
